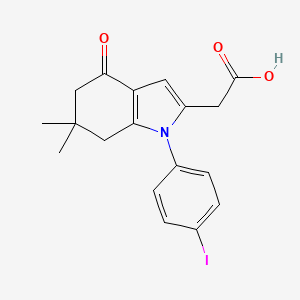

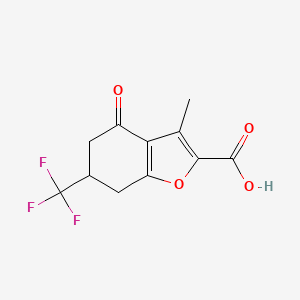

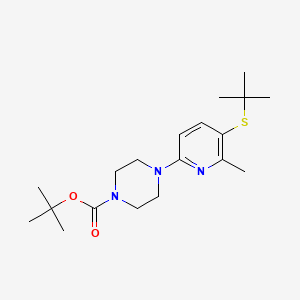

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、トリフルオロメチル基とテトラヒドロベンゾフラン環を含む独自の構造を持つ複雑な有機化合物です。

2. 製法

合成経路と反応条件

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸の合成は、一般的に容易に入手可能な前駆体から出発し、複数の工程を必要とします。一般的な合成経路には、以下の工程が含まれます。

ベンゾフラン環の形成: フェノール誘導体などの適切な前駆体を含む環化反応によって達成されます。

トリフルオロメチル基の導入: この工程では、通常、特定の条件下でトリフルオロメチルヨウ化物などのトリフルオロメチル化剤を使用します。

酸化とカルボキシル化: 最終工程には、ケト基を導入するための酸化と、カルボン酸を形成するためのカルボキシル化が含まれます。

工業生産方法

この化合物の工業生産では、上記合成経路の最適化バージョンが使用され、スケーラビリティ、コスト効率、環境への配慮が重視されます。触媒と溶媒は、収率を最大化し、廃棄物を最小限に抑えるように選択されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under specific conditions.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反応の分析

反応の種類

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、以下のものを含むさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、さらに酸化されて追加の官能基を導入することができます。

還元: 還元反応は、ケト基を修飾するために使用できます。

置換: 特定の条件下で、トリフルオロメチル基を他の官能基に置換することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸やアルデヒドが生成される可能性があり、還元によってアルコールが生成される可能性があります。

4. 科学研究への応用

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、いくつかの科学研究に応用されています。

医薬品化学: 薬物中間体としての可能性と生物活性について研究されています。

材料科学: この化合物のユニークな構造は、特定の特性を持つ新しい材料の開発のための候補になっています。

生物学的研究: 酵素阻害と受容体結合に関する研究に使用されています。

科学的研究の応用

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

作用機序

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、特定の酵素や受容体に対する化合物の結合親和性を高める可能性があり、生物学的経路の阻害または活性化につながります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。

類似化合物との比較

類似化合物

4-オキソ-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸: トリフルオロメチル基がなく、化学的性質が異なります。

3-メチル-4-オキソ-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸: トリフルオロメチル基がない以外は、構造が似ています。

独自性

3-メチル-4-オキソ-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸におけるトリフルオロメチル基の存在は、脂溶性と代謝安定性の向上など、独自の化学的性質を与え、アナログとは異なります。

特性

分子式 |

C11H9F3O4 |

|---|---|

分子量 |

262.18 g/mol |

IUPAC名 |

3-methyl-4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H9F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5H,2-3H2,1H3,(H,16,17) |

InChIキー |

FCYLWRTUGOHETM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(OC2=C1C(=O)CC(C2)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)

![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)